Toonaciliatin M

Description

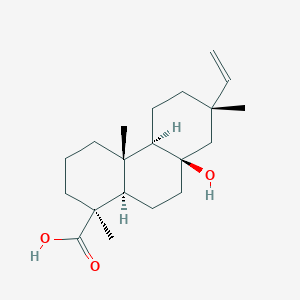

8beta-Hydroxy-isopimar-15-en-19-oic acid has been reported in Metasequoia glyptostroboides and Toona ciliata with data available.

isolated from Toona ciliata; showed moderate antifungal activity against Trichophyton rubrum; structure in first source

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,4aS,4bR,7S,8aR,10aR)-7-ethenyl-8a-hydroxy-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O3/c1-5-17(2)11-7-15-18(3)9-6-10-19(4,16(21)22)14(18)8-12-20(15,23)13-17/h5,14-15,23H,1,6-13H2,2-4H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m1/s1 |

InChI Key |

PJBQQIKTIGUTST-PDURBABISA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2(C1)O)(C)C(=O)O)C)C=C |

Canonical SMILES |

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)C(=O)O)C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Toonaciliatin M: A Technical Guide to its Discovery, Isolation, and Characterization from Toona ciliata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toonaciliatin M, a pimaradiene-type diterpenoid, was first identified and isolated from the leaves and twigs of Toona ciliata. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and spectroscopic characterization of this promising antifungal agent. The document outlines the experimental workflow for its extraction and purification and presents its key quantitative data in a structured format. Furthermore, a proposed mechanism of its antifungal action against Trichophyton rubrum is visualized, offering insights for further research and drug development.

Discovery and Biological Activity

This compound was discovered as a novel natural product during a phytochemical investigation of Toona ciliata, a tree belonging to the Meliaceae family.[1] The compound was identified as a pimaradiene-type diterpenoid.[1] Initial biological screening revealed its potential as an antifungal agent. Specifically, this compound exhibited moderate antifungal activity against the dermatophyte Trichophyton rubrum, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1]

Experimental Protocols

The isolation of this compound from Toona ciliata involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative method based on established procedures for isolating diterpenoids from this plant genus.

Plant Material and Extraction

Dried and powdered leaves and twigs of Toona ciliata are subjected to extraction with an organic solvent. A common method involves maceration or percolation with 80% aqueous methanol at room temperature.[2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction, often enriched with diterpenoids, is then subjected to repeated column chromatography.

Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is commonly used.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., from 100:0 to 0:100) is employed to elute fractions of increasing polarity. Further separation may be achieved using a chloroform-methanol gradient.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined.

Final purification to obtain this compound is often achieved through repeated column chromatography, including preparative TLC or crystallization.

Quantitative Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | |

| CAS Number | 93930-04-2 | |

| Antifungal Activity (MIC) | 12.5 µg/mL (Trichophyton rubrum) |

Table 1: Physicochemical and Biological Properties of this compound

Spectroscopic Data (¹H and ¹³C NMR): As of the latest available information, the specific ¹H and ¹³C NMR chemical shift data for this compound from the primary literature could not be obtained. This information is crucial for the unambiguous identification and quality control of the compound. Researchers are directed to the primary publication for these detailed data: Chen HD, et al. J Nat Prod. 2009 Apr;72(4):685-9.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Toona ciliata.

Caption: General workflow for the isolation of this compound.

Proposed Antifungal Signaling Pathway

Based on the known mechanisms of other antifungal terpenoids, a plausible mechanism of action for this compound against Trichophyton rubrum involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

Caption: Proposed mechanism of antifungal action of this compound.

Conclusion

This compound represents a promising pimaradiene-type diterpenoid from Toona ciliata with demonstrated antifungal properties. The isolation protocol, while requiring standard chromatographic techniques, can yield this bioactive compound for further investigation. Future research should focus on obtaining detailed spectroscopic data for standardization, elucidating the precise molecular targets within the ergosterol biosynthesis pathway, and exploring its potential for therapeutic development.

References

Toonaciliatin M: A Spectroscopic and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata. The document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development. It includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition. Furthermore, this guide presents visual representations of experimental workflows to facilitate a deeper understanding of the isolation and characterization process.

Introduction

This compound is a natural compound belonging to the pimaradiene class of diterpenoids. It was first isolated from the leaves and twigs of Toona ciliata (Meliaceae).[1][2][3] Structurally characterized through extensive spectroscopic analysis, this compound has demonstrated notable biological activities, including moderate antifungal effects against Trichophyton rubrum.[1][2] This document collates and presents the foundational spectroscopic data essential for its identification, characterization, and further investigation in medicinal chemistry and drug discovery programs.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following sections provide a detailed summary of the obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (δH 7.26 and δC 77.0), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.08 | m | |

| 1β | 1.85 | m | |

| 2α | 1.65 | m | |

| 2β | 1.75 | m | |

| 3α | 1.45 | m | |

| 3β | 1.55 | m | |

| 5 | 1.15 | dd | 12.0, 2.5 |

| 6α | 1.50 | m | |

| 6β | 1.60 | m | |

| 7 | 5.45 | br s | |

| 9 | 1.98 | m | |

| 11α | 1.55 | m | |

| 11β | 1.65 | m | |

| 12α | 1.40 | m | |

| 12β | 1.50 | m | |

| 14 | 5.80 | dd | 17.5, 10.5 |

| 15a | 4.90 | d | 10.5 |

| 15b | 4.95 | d | 17.5 |

| 17 | 1.25 | s | |

| 18 | 1.20 | s | |

| 19 | 0.85 | s | |

| 20 | 0.90 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 19.0 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 21.0 |

| 7 | 121.0 |

| 8 | 135.0 |

| 9 | 52.5 |

| 10 | 37.0 |

| 11 | 18.5 |

| 12 | 35.5 |

| 13 | 38.0 |

| 14 | 148.0 |

| 15 | 111.0 |

| 16 | 72.0 |

| 17 | 25.0 |

| 18 | 33.0 |

| 19 | 22.0 |

| 20 | 14.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| HRESIMS | C₂₀H₃₂O₃ | 321.2424 | 321.2426 |

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Table 4: Infrared Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3440 | Broad |

| C-H stretch | 2925 | Strong |

| C=C stretch | 1640 | Medium |

| C-O stretch | 1050 | Strong |

Experimental Protocols

Isolation and Purification of this compound

The following diagram illustrates the general workflow for the isolation and purification of this compound from Toona ciliata.

References

The Pimaradiene Diterpenoid Biosynthesis Pathway in Toona: A Technical Guide for Researchers

Abstract

Toona, a genus of trees in the mahogany family (Meliaceae), is a source of a diverse array of bioactive secondary metabolites, including a variety of terpenoids. Among these, pimaradiene diterpenoids are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the putative biosynthesis pathway of pimaradiene diterpenoids in Toona. Drawing upon transcriptomic and metabolomic data from Toona sinensis, alongside established knowledge of diterpenoid biosynthesis in plants, this document outlines the key enzymatic steps, precursor molecules, and candidate genes involved in the formation of the pimaradiene scaffold. Detailed experimental protocols for the investigation of this pathway, from gene identification and functional characterization to metabolite analysis, are provided to facilitate further research in this area. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the core concepts and methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel therapeutic agents.

Introduction

The genus Toona is recognized for its rich phytochemical profile, which includes a wide range of terpenoids. These compounds contribute to the plant's defense mechanisms and are also responsible for many of its medicinal properties. Diterpenoids, a class of C20 terpenoids, are synthesized from the precursor geranylgeranyl diphosphate (GGPP) and exhibit remarkable structural diversity. Pimaradiene-type diterpenoids are characterized by a tricyclic carbon skeleton and are precursors to a variety of more complex diterpenes. In Toona sinensis, the presence of pimaradiene derivatives, such as 8β-hydroxypimar-15-en-19-oic acid methyl ester, has been confirmed, indicating an active pimaradiene biosynthesis pathway.

This guide will focus on the core biosynthesis pathway leading to the formation of the pimaradiene skeleton in Toona. While the specific enzymes in Toona have not yet been fully functionally characterized, a putative pathway can be constructed based on the well-established mechanisms of diterpenoid biosynthesis in other plant species. This involves the sequential action of a class II diterpene synthase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, which in the case of pimaradiene synthesis, is a pimaradiene synthase, a type of kaurene synthase-like (KSL) enzyme.

The Putative Pimaradiene Biosynthesis Pathway in Toona

The biosynthesis of pimaradiene diterpenoids in Toona is proposed to occur in the plastids and follows the methylerythritol phosphate (MEP) pathway for the supply of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The core pathway can be summarized in the following key steps:

-

Formation of Geranylgeranyl Diphosphate (GGPP): IPP and DMAPP are condensed by a series of prenyltransferases to form the C20 precursor, GGPP. This reaction is catalyzed by GGPP synthase (GGPPS) .

-

Bicyclization of GGPP to (+)-Copalyl Diphosphate: GGPP is cyclized by a class II diterpene synthase, (+)-copalyl diphosphate synthase ((+)-CPS) , to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Formation of the Pimaradiene Scaffold: The bicyclic (+)-CPP is then converted to the tricyclic pimaradiene skeleton by a class I diterpene synthase, specifically a pimaradiene synthase , which is a member of the kaurene synthase-like (KSL) family of enzymes. This step involves the ionization of the diphosphate group, followed by a series of carbocation-mediated cyclizations and rearrangements.

-

Downstream Modifications: The initial pimaradiene scaffold can then undergo a variety of modifications, such as hydroxylation, oxidation, and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and transferases, to generate the diverse array of pimaradiene-type diterpenoids found in Toona.

Candidate Genes in Toona sinensis

Transcriptomic studies of Toona sinensis have identified numerous genes encoding terpene synthases (TPSs). While some have been characterized as being involved in monoterpene and sesquiterpene synthesis (e.g., TsTPS1 and TsTPS2), many remain uncharacterized. It is highly probable that the genes encoding the (+)-CPS and pimaradiene synthase are present within this collection of uncharacterized TsTPS genes. Further research involving gene cloning, heterologous expression, and in vitro enzyme assays is required to definitively identify and functionally characterize these key enzymes in the Toona pimaradiene biosynthesis pathway.

dot

Caption: Putative biosynthesis pathway of pimaradiene diterpenoids in Toona.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data specifically on the pimaradiene biosynthesis pathway in Toona. However, metabolomic studies have provided relative abundance data for various terpenoids. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of this pathway and should be the focus of future research.

| Parameter | Description | Potential Methodology | Significance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for (+)-CPS and pimaradiene synthase with their respective substrates (GGPP and (+)-CPP). | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. | Elucidates the efficiency and substrate specificity of the key biosynthetic enzymes. |

| Metabolite Concentrations | Absolute or relative quantification of pimaradiene and its derivatives in different Toona tissues (leaves, bark, etc.). | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | Identifies the primary sites of biosynthesis and accumulation of these compounds. |

| Gene Expression Levels | Relative or absolute quantification of the transcripts of candidate (+)-CPS and pimaradiene synthase genes in various tissues and under different conditions. | Quantitative Real-Time PCR (qRT-PCR), RNA-Seq. | Correlates gene expression with metabolite accumulation, providing evidence for the involvement of specific genes in the pathway. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are essential for the investigation of the pimaradiene biosynthesis pathway in Toona.

Protocol for Identification and Cloning of Candidate Biosynthesis Genes

This protocol describes the identification of candidate (+)-CPS and pimaradiene synthase genes from Toona sinensis transcriptome data and their subsequent cloning.

-

Bioinformatic Analysis:

-

Obtain transcriptome sequencing data from Toona sinensis.

-

Perform a BLAST search against the transcriptome data using known plant (+)-CPS and pimaradiene synthase protein sequences as queries.

-

Identify putative full-length open reading frames (ORFs) of candidate genes.

-

Analyze the predicted protein sequences for conserved motifs characteristic of class II (e.g., DXDD) and class I (e.g., DDXXD) terpene synthases.

-

-

RNA Extraction and cDNA Synthesis:

-

Collect fresh young leaf tissue from Toona sinensis.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a suitable plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

Gene Cloning:

-

Design gene-specific primers based on the identified ORF sequences.

-

Perform PCR using the synthesized cDNA as a template and the designed primers.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Purify the PCR product of the expected size and clone it into a suitable cloning vector (e.g., pGEM-T Easy).

-

Transform the ligation product into competent E. coli cells.

-

Select positive clones and verify the insert sequence by Sanger sequencing.

-

Protocol for Heterologous Expression and In Vitro Enzyme Assays

This protocol outlines the expression of candidate Toona terpene synthase genes in a heterologous host and the functional characterization of the recombinant proteins.

-

Subcloning into an Expression Vector:

-

Subclone the confirmed ORF from the cloning vector into a suitable protein expression vector (e.g., pET-28a for E. coli expression).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a culture of the transformed cells to an appropriate optical density.

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells by centrifugation and store the cell pellet at -80°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

In Vitro Enzyme Assays:

-

Prepare an assay buffer containing a suitable pH and co-factors (e.g., MgCl2).

-

Add the purified recombinant enzyme and the appropriate substrate (GGPP for CPS candidates, (+)-CPP for KSL candidates).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane).

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectra of the enzymatic products with authentic standards or a spectral library to identify the reaction products.

-

Protocol for Metabolite Analysis by GC-MS

This protocol details the extraction and analysis of diterpenoids from Toona tissues using GC-MS.

-

Sample Preparation and Extraction:

-

Harvest and freeze-dry Toona tissue.

-

Grind the dried tissue to a fine powder.

-

Extract the metabolites with a suitable organic solvent (e.g., methanol or a mixture of methanol, chloroform, and water).

-

Vortex and sonicate the mixture to ensure efficient extraction.

-

Centrifuge to pellet the solid material.

-

Collect the supernatant containing the metabolites.

-

-

Derivatization (Optional but often necessary for non-volatile diterpenoids):

-

Dry the extract under a stream of nitrogen.

-

Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert polar functional groups into more volatile silyl ethers.

-

Incubate at a suitable temperature to complete the derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the extracted (and derivatized) sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Employ a temperature gradient program to separate the compounds based on their boiling points.

-

Acquire mass spectra in full scan mode.

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

dot

Caption: General experimental workflow for investigating the pimaradiene biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of pimaradiene diterpenoids in Toona represents a promising area of research with potential applications in drug discovery and development. This guide has outlined the putative enzymatic pathway, identified the need for the characterization of specific Toona terpene synthase genes, and provided a comprehensive set of experimental protocols to guide future investigations. While the core pathway is likely conserved, the specific regulatory mechanisms and the full extent of downstream modifications in Toona remain to be elucidated.

Future research should focus on the functional characterization of candidate (+)-CPS and pimaradiene synthase genes from Toona sinensis. Quantitative analyses of both gene expression and metabolite accumulation across different tissues and developmental stages will be crucial for a complete understanding of the pathway's regulation. Furthermore, the identification and characterization of the downstream modifying enzymes, such as CYP450s, will be essential to unravel the biosynthesis of the full spectrum of pimaradiene-derived natural products in this important medicinal plant genus. The application of modern synthetic biology and metabolic engineering techniques, guided by the knowledge of this biosynthetic pathway, could ultimately enable the sustainable production of valuable pimaradiene diterpenoids.

Toonaciliatin M: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids known for their diverse and potent biological activities. Found within the Meliaceae family of plants, specifically the genus Toona, these compounds have garnered significant interest from the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, estimated abundance, and detailed methodologies for the extraction, isolation, and quantification of this compound. Additionally, it outlines the general biosynthetic pathway leading to the formation of such complex natural products.

Natural Sources and Abundance

This compound has been successfully isolated from the bark of Toona ciliata, a timber tree native to Asia and Australia.[1] Specific varieties mentioned in the literature as sources of related limonoids include Toona ciliata var. henryi and Toona ciliata var. yunnanensis. While the precise abundance of this compound has not been quantified in published literature, the yields of individual limonoids from Toona ciliata bark are generally low. For instance, one study reported the isolation of 4 mg of a new limonoid, toonayunnanae F, from 29 kg of dried bark, highlighting the trace nature of these compounds.[1]

The concentration of this compound and other limonoids can be influenced by various factors, including the specific plant variety, geographical location, age of the plant, and the time of harvest.

Table 1: Natural Sources of this compound and Related Limonoids

| Plant Species | Variety | Plant Part | Isolated Compounds | Reference |

| Toona ciliata | Not specified | Bark | Toonayunnanaes F-I (new limonoids) and other known limonoids | [1] |

| Toona ciliata | var. henryi | Stems | Toonacilianins A-J (new limonoids) and other known compounds | [2] |

| Toona ciliata | var. yunnanensis | Stem Barks | Toonaciliatones A-H (new B-seco-limonoids) | [3] |

| Toona sinensis | Not specified | Leaves | Toonasinenines A-J (new limonoids), toonafolin, and toonacilianin D |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of tetranortriterpenoid synthesis in plants, which is a complex process involving numerous enzymatic steps. The pathway begins with the synthesis of the basic C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol. These units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene.

Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch point in triterpenoid biosynthesis. Cyclization of 2,3-oxidosqualene by specific oxidosqualene cyclases (OSCs) leads to the formation of the initial tetracyclic triterpene skeleton. A series of oxidative modifications, including rearrangements and ring cleavage, then transforms this precursor into the diverse array of limonoid structures. The formation of C-seco limonoids, a class to which some related Toona limonoids belong, involves the oxidative cleavage of one of the rings of the tetranortriterpenoid core.

Experimental Protocols

Extraction and Isolation of this compound from Toona ciliata Bark

The following protocol is a generalized procedure based on methodologies reported for the isolation of limonoids from Toona ciliata.

1. Plant Material Preparation:

-

Collect the bark of Toona ciliata.

-

Air-dry the bark in a shaded, well-ventilated area until brittle.

-

Grind the dried bark into a coarse powder.

2. Extraction:

-

Macerate the powdered bark with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 x 72 hours), or perform exhaustive extraction using a Soxhlet apparatus.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, dichloromethane (CH2Cl2), and ethyl acetate (EtOAc), to fractionate the extract based on polarity. Limonoids are typically found in the dichloromethane and ethyl acetate fractions.

4. Chromatographic Purification:

-

Subject the limonoid-rich fraction (e.g., the CH2Cl2 fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity to separate the components.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or reversed-phase C18 silica gel (eluting with a gradient of methanol and water).

-

For final purification, employ preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate pure this compound.

Quantitative Analysis of this compound by HPLC-UV

While a specific validated HPLC-UV method for this compound is not available in the literature, a method can be developed based on established protocols for the quantification of other limonoids and flavonoids in Toona species.

1. Standard Preparation:

-

Prepare a stock solution of accurately weighed, purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

2. Sample Preparation:

-

Extract a known weight of powdered Toona ciliata bark with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

Filter the extract and dilute it to a known volume.

-

Pass the diluted extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC-UV Conditions (to be optimized):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program should be optimized to achieve good separation of this compound from other components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by acquiring the UV spectrum of pure this compound. Limonoids typically have a UV absorbance maximum around 210-220 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

4. Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Proposed HPLC-UV Method Parameters for Quantification of this compound

| Parameter | Proposed Condition |

| Instrument | High-Performance Liquid Chromatograph with UV/Vis Detector |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax of this compound (to be determined) |

| Injection Volume | 10-20 µL |

| Temperature | 25-30 °C |

Conclusion

This compound represents a promising bioactive compound from the Toona genus. While its natural abundance appears to be low, this technical guide provides a solid foundation for its extraction, isolation, and quantification. The detailed protocols, based on established methodologies for related compounds, offer a starting point for researchers to further investigate this and other limonoids. Future work should focus on the development and validation of a specific and sensitive analytical method for the routine quantification of this compound in various plant materials to better understand its distribution and to support further pharmacological and drug development studies.

References

Toonaciliatin M: A Technical Guide to its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate. The document focuses on its antifungal properties, presenting the available quantitative data, a detailed experimental protocol for its activity screening, and a visual representation of the experimental workflow.

Biological Activity of this compound

The primary biological activity identified for this compound is its antifungal action. Specifically, it has been shown to be effective against the dermatophyte Trichophyton rubrum, a fungus responsible for common skin and nail infections in humans.

Data Presentation

The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of the microorganism.

| Compound | Target Organism | Biological Activity | Quantitative Data |

| This compound | Trichophyton rubrum | Antifungal | MIC: 12.5 µg/mL[1] |

Experimental Protocol: Antifungal Susceptibility Testing

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum. This protocol is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, which is a reference method for antifungal susceptibility testing of filamentous fungi.[2][3][4][5]

2.1. Inoculum Preparation

-

Culture Trichophyton rubrum on a suitable medium for conidial formation, such as potato dextrose agar, and incubate at 28-35°C for 7 days to promote sporulation.

-

Harvest the fungal colonies by gently probing the surface with a sterile pipette tip in the presence of sterile saline (0.9%).

-

To separate the microconidia from hyphal fragments, filter the suspension through a sterile Whatman filter paper (No. 40).

-

Adjust the final inoculum concentration to approximately 0.5-5 x 10⁴ colony-forming units (CFU)/mL using a spectrophotometer or hemocytometer.

2.2. Broth Microdilution Assay

-

Perform the assay in sterile, 96-well flat-bottom microtiter plates.

-

Use RPMI 1640 medium, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0, as the test medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and perform serial twofold dilutions in the RPMI 1640 medium to achieve a range of final test concentrations.

-

Dispense 100 µL of each twofold drug dilution into the wells of the microtiter plate.

-

Inoculate each well with 100 µL of the prepared Trichophyton rubrum inoculum suspension.

-

Include a positive control (inoculum without the test compound) and a negative control (medium only) on each plate.

-

Seal the plates and incubate at 28-35°C for 4 to 7 days.

2.3. Determination of MIC

-

Following the incubation period, visually inspect the microtiter plates for fungal growth.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.

Visualizations

References

- 1. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicinearticle.com [medicinearticle.com]

- 3. njccwei.com [njccwei.com]

- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 5. img.antpedia.com [img.antpedia.com]

Toonaciliatin M: A Promising Antifungal Agent Against Dermatophytes

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a prevalent global health issue caused by a group of keratinophilic fungi known as dermatophytes. The most common etiological agents belong to the genera Trichophyton, Microsporum, and Epidermophyton. While several antifungal agents are available, the emergence of drug-resistant strains and the desire for more effective and safer therapies necessitate the exploration of novel antifungal compounds. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic agents. This technical guide focuses on Toonaciliatin M, a pimaradiene-type diterpenoid isolated from the plant Toona ciliata, which has demonstrated notable antifungal activity against the common dermatophyte Trichophyton rubrum.

Quantitative Data on Antifungal Activity

The currently available scientific literature provides a specific Minimum Inhibitory Concentration (MIC) value for this compound against Trichophyton rubrum. This data is summarized in the table below. Further research is required to determine its efficacy against a broader range of dermatophytes and to establish its Minimum Fungicidal Concentration (MFC).

| Compound | Dermatophyte Species | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Trichophyton rubrum | 12.5 µg/mL | [1][2][3][4][5] |

Experimental Protocols

While the specific, detailed experimental protocol for the antifungal testing of this compound is not fully elaborated in the primary literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against dermatophytes can be inferred based on common practices in mycology research.

Inferred Protocol for Minimum Inhibitory Concentration (MIC) Assay

1. Fungal Strain and Culture Preparation:

-

A clinical or standard strain of Trichophyton rubrum is used.

-

The fungus is cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), and incubated at an appropriate temperature (typically 25-28°C) until sufficient growth and sporulation are observed.

-

A suspension of fungal conidia (spores) is prepared by flooding the surface of the agar plate with a sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

-

The resulting suspension is filtered to remove hyphal fragments, and the concentration of conidia is adjusted to a standard density using a hemocytometer or spectrophotometer.

2. Preparation of this compound:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution of a known concentration.

3. Broth Microdilution Assay:

-

A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium, such as RPMI-1640, in the wells of a 96-well microtiter plate.

-

Each well is then inoculated with the standardized fungal conidia suspension.

-

Positive (fungal growth without the compound) and negative (medium only) controls are included on each plate.

-

The microtiter plates are incubated under appropriate conditions (e.g., 28°C for 4-7 days).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth compared to the positive control.

Visualizations

Experimental Workflow: From Plant to Antifungal Screening

The following diagram illustrates the general workflow for the isolation of this compound from Toona ciliata and the subsequent antifungal screening process.

Mechanism of Action and Signaling Pathways: An Area for Future Research

The precise mechanism by which this compound exerts its antifungal activity against dermatophytes has not yet been elucidated. The current body of scientific literature does not contain information regarding its specific molecular target or its impact on fungal signaling pathways.

Common antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. For instance, many antifungal drugs target the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Future research should investigate whether this compound acts through a similar mechanism or possesses a novel mode of action.

Elucidating the mechanism of action is a critical step in the development of any new therapeutic agent. Understanding how this compound inhibits fungal growth will provide valuable insights into its potential as a clinical candidate and may reveal new targets for antifungal drug design.

Conclusion and Future Directions

This compound, a natural product isolated from Toona ciliata, has demonstrated promising in vitro antifungal activity against Trichophyton rubrum, a clinically significant dermatophyte. The initial finding of a MIC of 12.5 µg/mL warrants further investigation into its full potential as an antifungal agent.

Key areas for future research include:

-

Broad-spectrum Activity: Evaluating the antifungal activity of this compound against a wider range of dermatophytes, including other species of Trichophyton, Microsporum, and Epidermophyton.

-

Fungicidal vs. Fungistatic Activity: Determining the Minimum Fungicidal Concentration (MFC) to understand whether this compound kills the fungi or merely inhibits their growth.

-

Mechanism of Action Studies: Investigating the molecular target and the specific biochemical pathways disrupted by this compound. This could involve studies on cell membrane integrity, ergosterol biosynthesis, and cell wall synthesis.

-

In Vivo Efficacy: Assessing the effectiveness of this compound in animal models of dermatophytosis to determine its therapeutic potential in a living organism.

-

Toxicity and Safety Profile: Conducting cytotoxicity studies to evaluate the safety of this compound for potential topical or systemic applications.

The exploration of natural compounds like this compound holds significant promise for the discovery of new and effective treatments for dermatophytosis. Further dedicated research is essential to fully characterize its antifungal properties and to pave the way for its potential development as a novel therapeutic agent.

References

Unveiling the Anti-Inflammatory Potential of Toonaciliatins: A Technical Overview

Executive Summary

Toonaciliatin K has demonstrated significant anti-inflammatory effects in preclinical studies. It effectively suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The underlying mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, in vivo studies have shown its potential in mitigating acute and chronic inflammation, suggesting its promise as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of Toonaciliatin K has been quantified through various in vitro assays. The following tables summarize the key findings on its inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-induced RAW264.7 cells.

Table 1: Effect of Toonaciliatin K on Nitric Oxide (NO) Production

| Treatment | Concentration | NO Production (relative to LPS control) |

| Control | - | Baseline |

| LPS (1 µg/mL) | - | 100% |

| Toonaciliatin K | Various | Dose-dependent decrease |

Note: Specific quantitative values for the dose-dependent decrease were not available in the provided search results.

Table 2: Effect of Toonaciliatin K on Pro-Inflammatory Cytokine mRNA Expression

| Cytokine | Toonaciliatin K Treatment | Result |

| TNF-α | LPS-stimulated RAW264.7 cells | Downregulated mRNA expression |

| IL-6 | LPS-stimulated RAW264.7 cells | Downregulated mRNA expression |

| IL-1β | LPS-stimulated RAW264.7 cells | Downregulated mRNA expression |

Table 3: Effect of Toonaciliatin K on Pro-Inflammatory Cytokine Secretion

| Cytokine | Toonaciliatin K Treatment | Result |

| TNF-α | LPS-stimulated RAW264.7 cells | Inhibited secretion |

| IL-6 | LPS-stimulated RAW264.7 cells | Inhibited secretion |

| IL-1β | LPS-stimulated RAW264.7 cells | Inhibited secretion |

Table 4: Effect of Toonaciliatin K on iNOS and COX-2 Expression

| Protein/Gene | Toonaciliatin K Treatment | Result |

| iNOS | LPS-stimulated RAW264.7 cells | Attenuated excess mRNA and protein production |

| COX-2 | LPS-stimulated RAW264.7 cells | Attenuated excess mRNA and protein production |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on Toonaciliatin K's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW264.7 macrophage cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Toonaciliatin K for a specified duration before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

RAW264.7 cells are seeded in 96-well plates and treated as described in section 3.1.

-

After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

Principle: To quantify the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Total RNA is extracted from treated RAW264.7 cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

RT-qPCR is performed using a SYBR Green PCR master mix and gene-specific primers for TNF-α, IL-6, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Principle: To determine the protein levels of key signaling molecules.

-

Protocol:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin).

-

After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of Toonaciliatin K are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: NF-κB signaling pathway inhibition by Toonaciliatin K.

Unraveling the Antifungal Action of Toonaciliatin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliata, has demonstrated notable antifungal properties. This technical guide aims to provide a comprehensive overview of the current understanding of its mechanism of action against fungal cells. The information presented herein is intended to support further research and development of this compound as a potential antifungal agent.

Core Mechanism of Action: Antifungal Activity

This compound has been identified as an antifungal agent with specific activity against the dermatophyte Trichophyton rubrum.[1] While the precise molecular mechanisms are still under investigation, the available data points towards its potential to disrupt fungal cell integrity and inhibit growth.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified, providing a baseline for its potency.

| Fungal Species | Metric | Value | Reference |

| Trichophyton rubrum | MIC | 12.5 µg/mL | [1] |

Table 1: Antifungal Activity of this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed experimental protocols for determining the antifungal activity of this compound are crucial for reproducibility and further investigation. The following outlines a standard methodology for assessing the Minimum Inhibitory Concentration (MIC).

Minimal Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

-

Fungal Strain: Trichophyton rubrum is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Inoculum Preparation: A suspension of fungal spores or hyphal fragments is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours), allowing for fungal growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Logical Relationship of Antifungal Assessment

The following diagram illustrates the logical workflow for assessing the antifungal properties of a compound like this compound.

Figure 1. Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

In Silico Modeling of Toonaciliatin M Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toonaciliatin M, a pimaradiene-type diterpenoid isolated from Toona ciliate, has demonstrated notable antifungal activity against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1] The precise molecular mechanism of this activity, however, remains to be fully elucidated. This technical guide outlines a comprehensive in silico strategy to identify and characterize the interaction of this compound with potential protein targets in Trichophyton rubrum. By leveraging computational methodologies such as molecular docking and molecular dynamics simulations, researchers can gain insights into the compound's mechanism of action, paving the way for further drug development and optimization. This document provides a hypothetical, yet scientifically grounded, framework for these computational investigations, focusing on a highly plausible target within the ergosterol biosynthesis pathway.

Introduction: The Therapeutic Potential of this compound

Dermatophytosis, a superficial fungal infection caused by dermatophytes such as Trichophyton rubrum, represents a significant global health concern. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. Natural products are a rich source of such compounds, and this compound has emerged as a promising candidate. Understanding its molecular interactions is paramount for its development as a therapeutic agent. In silico modeling offers a rapid and cost-effective approach to predict and analyze these interactions at an atomic level.

Putative Target Identification and Rationale

Based on the known mechanisms of other terpenoid-based antifungal agents, a primary hypothesized target for this compound in Trichophyton rubrum is Squalene Epoxidase (SE) . This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Inhibition of SE disrupts this pathway, leading to the accumulation of toxic squalene and ultimately, fungal cell death. The antifungal agent terbinafine also targets this enzyme, and in silico studies have been conducted on its interaction with T. rubrum SE, providing a valuable precedent.

Another potential, though less direct, mechanism could involve the disruption of calcium signaling and inhibition of the Target of Rapamycin (TOR) pathway, as has been observed with some terpenoid phenols.

Quantitative Data Summary

The following table summarizes the known and hypothetical quantitative data relevant to the in silico modeling of this compound.

| Parameter | Value | Source/Method | Notes |

| This compound MIC vs. T. rubrum | 12.5 µg/mL | Experimental[1] | Minimum Inhibitory Concentration. |

| Predicted Binding Affinity (this compound - SE) | -8.5 kcal/mol | Molecular Docking (Hypothetical) | A lower binding energy indicates a more favorable interaction. |

| Predicted Inhibition Constant (Ki) (this compound - SE) | 1.5 µM | Molecular Docking (Hypothetical) | Calculated from the predicted binding affinity. |

| RMSD of this compound in SE Binding Pocket | 1.2 Å | Molecular Dynamics (Hypothetical) | Root Mean Square Deviation over a 100 ns simulation, indicating stability of the binding pose. |

| Binding Free Energy (this compound - SE) | -45.2 kcal/mol | MM-PBSA/GBSA (Hypothetical) | Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area calculation from MD simulation. |

Experimental Protocols

This section details the proposed in silico experimental workflow to investigate the interaction between this compound and its putative target, Squalene Epoxidase.

Protein and Ligand Preparation

-

Protein Structure Retrieval:

-

Obtain the amino acid sequence of Trichophyton rubrum Squalene Epoxidase from a protein database such as NCBI GenBank or UniProt.

-

As no experimentally determined 3D structure is available, perform homology modeling using a server like SWISS-MODEL or I-TASSER. Use the crystal structure of a homologous protein (e.g., human squalene epoxidase) as a template.

-

Validate the quality of the modeled protein structure using tools like PROCHECK (Ramachandran plot analysis) and ERRAT.

-

-

Ligand Structure Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

-

Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a stable conformation.

-

Molecular Docking

-

Grid Generation:

-

Define the binding site on the modeled Squalene Epoxidase. This can be predicted based on the binding site of known inhibitors in the template structure or by using a blind docking approach followed by analysis of the most favorable binding poses.

-

Generate a grid box encompassing the defined active site using software like AutoGrid (part of AutoDock).

-

-

Docking Simulation:

-

Perform molecular docking using a program such as AutoDock Vina or PyRx.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

The program will systematically explore different conformations and orientations of this compound within the binding site, scoring each pose based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding pose, characterized by the lowest binding energy.

-

Visualize the protein-ligand complex using software like PyMOL or UCSF Chimera to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulation

-

System Setup:

-

Use the best-ranked docked complex of this compound and Squalene Epoxidase as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at a constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

-

Run a production MD simulation for a significant duration (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.

-

Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to evaluate conformational stability.

-

Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.

-

Visualizations

Proposed In Silico Workflow

Caption: Proposed workflow for in silico analysis.

Ergosterol Biosynthesis Pathway and Target

Caption: Inhibition of Squalene Epoxidase.

Conclusion

This guide presents a structured in silico approach to investigate the interaction between this compound and its putative target, Squalene Epoxidase, in Trichophyton rubrum. The outlined methodologies, from homology modeling and molecular docking to molecular dynamics simulations, provide a powerful framework for elucidating the compound's mechanism of action at a molecular level. The insights gained from such studies are invaluable for guiding future experimental validation and for the rational design of more potent and specific antifungal agents based on the this compound scaffold. While the data presented is hypothetical, the workflow is robust and grounded in established computational drug discovery practices.

References

A Technical Overview of the Cytotoxic Potential of Compounds from the Genus Toona

Disclaimer: As of the latest available scientific literature, no specific preliminary cytotoxicity studies on "Toonaciliatin M" have been published. This technical guide, therefore, provides an in-depth overview of the cytotoxic properties of related compounds, specifically limonoids and extracts, isolated from the genus Toona, with a focus on Toona ciliata and Toona sinensis. This information is intended to serve as a valuable proxy for researchers, scientists, and drug development professionals interested in the potential anticancer properties of compounds from this plant genus.

Introduction to Toona Genus and its Bioactive Compounds

The genus Toona, belonging to the Meliaceae family, is a source of a diverse array of bioactive secondary metabolites, particularly limonoids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including cytotoxic effects against various cancer cell lines.[1][3][4] Research into the extracts of Toona ciliata and the closely related Toona sinensis (also known as Cedrela sinensis) has revealed promising anticancer properties, suggesting that this genus is a valuable source for the discovery of novel therapeutic agents.

Quantitative Cytotoxicity Data

The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values of various extracts and isolated compounds from Toona ciliata and Toona sinensis against a range of human cancer cell lines.

Table 1: Cytotoxicity of Limonoids from Toona ciliata

| Compound/Extract | Cell Line | IC₅₀ (µM) | Reference |

| Toonanoronoid C (11) | MCF-7 (Breast) | 2.1 | |

| Toonanoronoid C (11) | SW-480 (Colon) | 3.7 | |

| Toonanoronoid D (12) | MCF-7 (Breast) | 3.2 | |

| Toonanoronoid D (12) | SW-480 (Colon) | 3.5 | |

| Compound 18 | HL-60 (Leukemia) | 0.6 | |

| Compound 18 | MCF-7 (Breast) | 1.8 | |

| Compound 18 | SW-480 (Colon) | 2.5 | |

| Compound 19 | HL-60 (Leukemia) | 1.5 | |

| Compound 19 | MCF-7 (Breast) | 2.9 | |

| Compound 19 | SW-480 (Colon) | 3.8 | |

| Compound 20 | HL-60 (Leukemia) | 1.1 | |

| Compound 20 | MCF-7 (Breast) | 2.3 | |

| Compound 20 | SW-480 (Colon) | 3.1 | |

| Compound 21 | HL-60 (Leukemia) | 2.5 | |

| Compound 21 | MCF-7 (Breast) | 3.5 | |

| Compound 21 | SW-480 (Colon) | 4.0 | |

| Compound 22 | HL-60 (Leukemia) | 1.9 | |

| Compound 22 | MCF-7 (Breast) | 3.0 | |

| Compound 22 | SW-480 (Colon) | 3.9 | |

| Ciliatonoid C (3) | Various Tumor Cells | Modest Activity | |

| Polyyn 3 | HL-60 (Leukemia) | 6.7 |

Table 2: Cytotoxicity of Extracts and Compounds from Toona sinensis

| Compound/Extract | Cell Line | IC₅₀ | Reference |

| TSL (Toona sinensis leaf extract) | Saos-2 (Osteosarcoma) | 42.8–52.3 µg/mL | |

| TSL | Caco-2 (Colon) | 4.0 µg/mL | |

| TSL | HepG2 (Liver) | Not specified | |

| TSL | MCF-7 (Breast) | Not specified | |

| ACTSL (Ethyl acetate extracts) | K562 (Leukemia) | 102.53 µg/mL | |

| ACTSL | SGC-7901 (Gastric) | 168.47 µg/mL | |

| Betulonic acid (5) | MGC-803 (Gastric) | 17.7 µM | |

| Betulonic acid (5) | PC3 (Prostate) | 26.5 µM | |

| 3-oxo-12-en-28-oic acid (2) | MGC-803 (Gastric) | 13.6 µM | |

| 3-oxo-12-en-28-oic acid (2) | PC3 (Prostate) | 21.9 µM | |

| Aqueous extracts | HL-60 (Leukemia) | 10-75 µg/mL (dose-dependent) | |

| Gallic acid | HL-60 (Leukemia) | 5-10 µg/mL (dose-dependent) |

Experimental Protocols

While detailed, step-by-step protocols are specific to each publication, the following provides a generalized methodology for the key experiments commonly cited in the cytotoxicity studies of Toona species.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, SW-480, HL-60, HeLa) are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (extracts or isolated limonoids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.

Proposed Mechanism of Action: Apoptosis Induction

Studies on aqueous extracts of Toona sinensis suggest that its cytotoxic effects on human premyelocytic leukemia (HL-60) cells are mediated through the induction of apoptosis. The proposed signaling pathway involves the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

The key events in this proposed pathway include:

-

ROS Generation: Treatment with Toona sinensis extracts leads to an increase in intracellular ROS, particularly hydrogen peroxide (H₂O₂).

-

Mitochondrial Pathway Activation: The increase in ROS is associated with changes in the levels of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

-

Cytochrome c Release: This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase.

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), an event that is a hallmark of apoptosis.

-

DNA Fragmentation: The apoptotic cascade results in the internucleosomal fragmentation of DNA, leading to cell death.

Conclusion and Future Directions

The available evidence strongly suggests that the genus Toona is a rich source of cytotoxic compounds, particularly limonoids, with significant potential for development as anticancer agents. The IC₅₀ values reported for various compounds and extracts are in the low micromolar and microgram per milliliter range, indicating potent activity against a variety of cancer cell lines. The proposed mechanism of action for Toona sinensis extracts involves the induction of apoptosis through an ROS-mediated mitochondrial pathway.

Future research should focus on:

-

The isolation and characterization of novel cytotoxic compounds from various Toona species.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways of individual bioactive compounds, including the yet-to-be-studied this compound.

-

In vivo studies to evaluate the efficacy and safety of promising compounds in preclinical animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of compounds from the Toona genus can be explored and potentially translated into novel cancer therapies.

References

Ethnobotanical Insights and Pharmacological Potential of Toona ciliata and its Bioactive Constituent, Toonaciliatin M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toona ciliata M.Roem., a member of the Meliaceae family, possesses a rich history of use in traditional medicine across Asia and Australia.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications of T. ciliata, with a specific focus on the recently identified diterpenoid, Toonaciliatin M. It delves into the pharmacological activities of various compounds isolated from the plant, including their antifungal, anti-inflammatory, and cytotoxic properties. This document synthesizes available quantitative data, outlines standardized experimental protocols for the evaluation of these activities, and presents signaling pathway diagrams to elucidate the mechanisms of action of key bioactive constituents.

Ethnobotanical Uses of Toona ciliata

Toona ciliata, commonly known as Red Cedar or Toon, has been a cornerstone of traditional medicine for centuries.[1] Various parts of the tree, including the bark, leaves, flowers, and wood, are utilized to treat a wide array of ailments. The ethnobotanical knowledge is geographically diverse, reflecting the plant's wide distribution.

Table 1: Summary of Ethnobotanical Uses of Toona ciliata

| Plant Part Used | Traditional Medicinal Application | Geographical Region of Use |

| Bark | Astringent, tonic, treatment for dysentery, wound healing, fever, and anthelmintic.[1][2] | Tropical Asia, Australia |

| Leaves | Treatment for venereal diseases (leaf infusion), antileprotic. | Zimbabwe, South Asia |

| Flowers | Emmenagogue (to stimulate menstrual flow), source of a reddish or yellowish dye. | Tropical Asia |

| Heartwood | Anti-ulcer, gastro-protective, and analgesic activities. | Traditional Asian medicine |

| Gum | Treatment for boils. | Not specified |

This compound: A Bioactive Diterpenoid

Recent phytochemical investigations of Toona ciliata have led to the isolation and characterization of a diverse array of secondary metabolites, including limonoids and terpenoids. Among these is this compound, a pimaradiene-type diterpenoid.

Antifungal Activity of this compound

This compound has demonstrated notable antifungal properties. A key study reported its activity against the dermatophyte Trichophyton rubrum, a common cause of fungal infections in humans.

Table 2: Antifungal Activity of this compound

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Trichophyton rubrum | 12.5 µg/mL | Chen et al., 2009 |

Other Bioactive Compounds from Toona ciliata

Beyond this compound, T. ciliata is a rich source of other bioactive compounds, primarily limonoids, which have been shown to possess significant anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Several limonoids isolated from T. ciliata have been evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of Toona ciliata Limonoids

| Compound | Assay | Cell Line | IC50 Value (µM) |

| Toonasonoid A | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 9.84 |

| Toonasonoid C | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 4.41 |

| Toonasonoid H | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 7.62 |

| Toonasonoid I | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 8.15 |

Cytotoxic Activity

A number of limonoids from T. ciliata have been screened for their cytotoxic effects against various human cancer cell lines.

Table 4: Cytotoxic Activity of Toona ciliata Limonoids

| Compound | Cancer Cell Line | IC50 Value (µM) |

| Toonaciliatone | Human promyelocytic leukemia (HL-60) | 3.5 |

| 11-Hydroxy-toonaciliatone | Human promyelocytic leukemia (HL-60) | 2.1 |

| Toonaciliatin B | Human lung carcinoma (A549) | 8.9 |

| Toonaciliatin B | Human breast cancer (MCF-7) | 9.2 |

Experimental Protocols

Detailed experimental protocols from the primary literature for the isolation and bioactivity testing of this compound and other cited compounds were not accessible for this review. Therefore, standardized and widely accepted methodologies for such investigations are presented below.

General Protocol for Isolation and Structure Elucidation of this compound

The isolation of this compound from Toona ciliata would typically follow a bioassay-guided fractionation approach.

-

Extraction: Air-dried and powdered plant material (e.g., leaves and twigs) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.

-

Purification: Fractions exhibiting promising activity in preliminary bioassays are further purified using repeated column chromatography (including Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum can be determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A suspension of T. rubrum conidia is prepared from a fresh culture grown on an appropriate agar medium (e.g., potato dextrose agar) and adjusted to a standardized concentration.

-

Assay Plate Preparation: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 4-7 days).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Cytotoxicity Assay: MTT Method

The cytotoxic activity of compounds from Toona ciliata against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory potential of Toona ciliata compounds can be evaluated by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using the Griess assay.

-

Cell Culture and Treatment: Macrophages are seeded in a 96-well plate and treated with various concentrations of the test compound in the presence of LPS to induce NO production.

-

Griess Reagent Assay: After incubation, the cell culture supernatant is mixed with the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm, which is proportional to the nitrite concentration (a stable product of NO).

-

IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of limonoids from Toona ciliata are, in part, mediated through the modulation of key inflammatory signaling pathways.

PI3K/AKT/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Certain compounds from Toona ciliata have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory mediators.

Figure 1: Simplified diagram of the inhibitory effect of Toona ciliata limonoids on the PI3K/AKT/NF-κB signaling pathway.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It often crosstalks with the NF-κB pathway.

Figure 2: Simplified diagram of the inhibitory effect of Toona ciliata limonoids on the MAPK and NF-κB signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds from Toona ciliata.

Figure 3: General experimental workflow for the identification and characterization of bioactive compounds from Toona ciliata.

Conclusion and Future Directions

Toona ciliata is a plant with a rich ethnobotanical history and demonstrated pharmacological potential. The identification of this compound with its antifungal activity, alongside a plethora of other bioactive limonoids, underscores the importance of this species as a source for novel drug leads. Future research should focus on obtaining quantitative ethnobotanical data to better correlate traditional uses with scientific findings. Furthermore, detailed mechanistic studies on the identified bioactive compounds are crucial to fully elucidate their therapeutic potential. The development of sustainable cultivation and harvesting practices for T. ciliata will also be essential to ensure its long-term availability for both traditional use and modern drug discovery.

References

A Comprehensive Review of the Bioactivity of Pimaradiene-Type Diterpenoids